molecular formula C9H13N3O6 B12691463 Pyrazomycin B CAS No. 41855-21-4

Pyrazomycin B

Cat. No.: B12691463
CAS No.: 41855-21-4
M. Wt: 259.22 g/mol
InChI Key: XESARGFCSKSFID-JOSLRIJYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of pyrazomycin B involves the formation of a C-glycosidic bond between a ribose sugar and a pyrazole ring. The enzyme ForT catalyzes the C–C bond formation between 50-phosphoribosyl-10-pyrophosphate (PRPP) and 4-amino-1H-pyrazole-3,5-dicarboxylate . This reaction is a key step in the biosynthesis of this compound and other C-nucleosides .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Streptomyces candidus. The antibiotic activity can be found in both the fermentation broth and the mycelium . Isolation techniques such as solvent extraction and chromatography are employed to purify the compound from the fermentation mixture .

Chemical Reactions Analysis

Types of Reactions

Pyrazomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyrazole ring is particularly reactive, allowing for modifications that can enhance its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often tested for enhanced antiviral and antitumor properties .

Properties

CAS No.

41855-21-4

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8-/m1/s1

InChI Key

XESARGFCSKSFID-JOSLRIJYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O

Canonical SMILES

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O

Origin of Product

United States

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